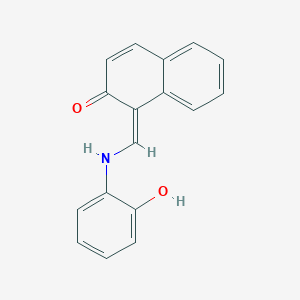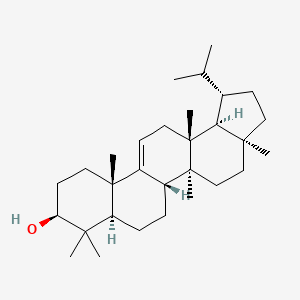
(S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid
Descripción general
Descripción
JNJ-17156516 is a potent and selective cholecystokinin 1 receptor antagonist. It is an orally active compound that has shown significant potential in various pharmacological studies. The compound is known for its high affinity and selectivity towards cholecystokinin 1 receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-17156516 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups. The key steps in the synthesis include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a suitable diketone or ketoester.
Substitution reactions: The pyrazole ring is then substituted with dichlorophenyl and methoxyphenyl groups through nucleophilic aromatic substitution reactions.
Formation of the propionate ester: The final step involves the esterification of the pyrazole derivative with a suitable carboxylic acid to form the propionate ester.
Industrial Production Methods
Industrial production of JNJ-17156516 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
JNJ-17156516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of JNJ-17156516, which can be used for further pharmacological studies .
Aplicaciones Científicas De Investigación
JNJ-17156516 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.
Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.
Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.
Mecanismo De Acción
JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .
Comparación Con Compuestos Similares
Similar Compounds
Dexloxiglumide: Another cholecystokinin 1 receptor antagonist with similar pharmacological properties.
Lorglumide: A cholecystokinin 1 receptor antagonist used in similar research applications.
Uniqueness
JNJ-17156516 is unique due to its high selectivity and potency towards cholecystokinin 1 receptors. It has shown superior pharmacokinetic properties compared to similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
649551-06-4 |
|---|---|
Fórmula molecular |
C26H22Cl2N2O3 |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |
Clave InChI |
UZCIUKFEIOCAOC-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

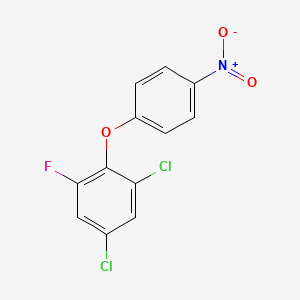
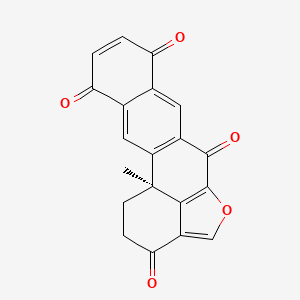
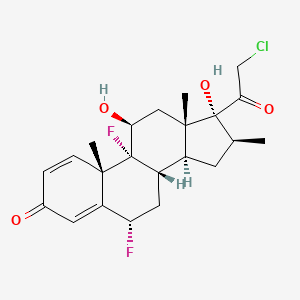

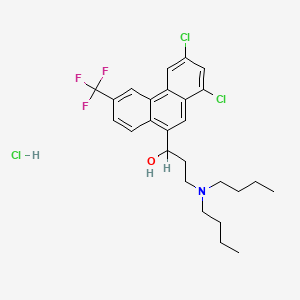
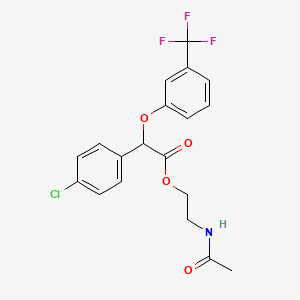

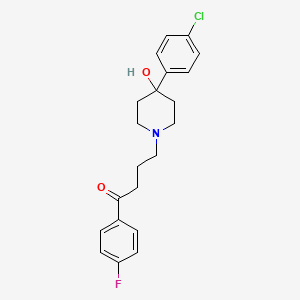
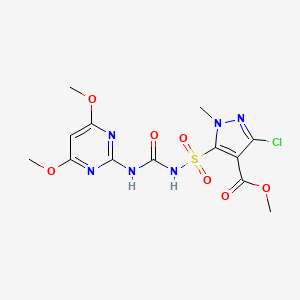

![3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid](/img/structure/B1672935.png)
